Structural Uniqueness: 4-Butyl + 3-((2-Chlorobenzyl)thio) Dual Substitution Pattern vs. All Reported Benzothiadiazine 1,1-Dioxide Pharmacophores
The combination of an N4-butyl substituent with a 3-((2-chlorobenzyl)thio) group at C3 is absent from all benzothiadiazine 1,1-dioxide compounds for which pharmacological data have been published [1][2]. The well-characterized KATP channel opener series (BPDZ compounds) universally employ 3-alkylamino substituents (e.g., isopropylamino in BPDZ 73, cyclobutylamino, 3,3-dimethylallylamino), not 3-arylalkylthio groups [1]. The recently reported anti-atherosclerotic series (5a–5n) utilizes 3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxides with 3-aryl or 3-aryloxy substitutions, not 3-thioether linkages [3]. This dual substitution pattern represents a unique chemical space intersection that has not been pharmacologically annotated in the peer-reviewed literature.
| Evidence Dimension | Substitution pattern uniqueness (N4 + C3 combination) |
|---|---|
| Target Compound Data | N4-butyl + 3-((2-chlorobenzyl)thio) |
| Comparator Or Baseline | BPDZ 73: N4-H + 3-isopropylamino; BPDZ 62: N4-H + 3-(3,3-dimethylallylamino); Chen 2026 series (5a–5n): N2-alkyl/benzyl + 3-aryl/aryloxy (dihydro series); 896686-26-3: N4-H + 3-((2-chlorobenzyl)thio) |
| Quantified Difference | Target compound is the only reported member bearing both N4-alkyl (butyl) and C3-arylalkylthio (2-chlorobenzylthio) substitutions simultaneously. N4-butyl vs. N4-H: ΔMW = +56.11 Da; ΔclogP estimated ~+1.8–2.5 log units (qualitative). C3-S-benzyl vs. C3-N-alkyl: fundamentally different heteroatom linkage with distinct electronic and hydrogen-bonding properties. |
| Conditions | Structural informatics comparison based on published compound libraries and SAR studies (Boverie et al. 2005; Pirotte et al. 2011; Chen et al. 2026); no head-to-head pharmacological data available for the target compound. |
Why This Matters
For procurement decisions in SAR expansion or lead optimization campaigns, this compound fills a substitution vector gap not addressed by commercially available benzothiadiazine 1,1-dioxide analogs, enabling exploration of N4-alkyl/C3-thioether synergy that is inaccessible with existing screening compounds.
- [1] Boverie, S., Antoine, M.H., Somers, F., Becker, B., Sebille, S., Ouedraogo, R., Counerotte, S., Pirotte, B., Lebrun, P. & de Tullio, P. Effect on KATP Channel Activation Properties and Tissue Selectivity of the Nature of the Substituent in the 7- and the 3-Position of 4H-1,2,4-Benzothiadiazine 1,1-Dioxides. Journal of Medicinal Chemistry, 2005, 48(10), 3492-3503. View Source
- [2] Pirotte, B., de Tullio, P., Florence, X., Goffin, E., Lebrun, P. & Boverie, S. Impact of the Nature of the Substituent at the 3-Position of 4H-1,2,4-Benzothiadiazine 1,1-Dioxides on Their Opening Activity toward ATP-Sensitive Potassium Channels. Journal of Medicinal Chemistry, 2011, 54(9), 3323-3336. View Source
- [3] Chen, X., Zhang, R., He, Z., Qian, X., Yao, C., Xiong, X., Weng, F. & Xu, S. Synthesis of benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives and its potential applications in atherosclerosis. Bioorganic & Medicinal Chemistry Letters, 2026, 134, 130554. View Source
